Cas no 1805494-67-0 (Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate)

エチル5-シアノ-3-ホルミル-2-(トリフルオロメチルチオ)安息香酸エステルは、高度に機能化された芳香族化合物です。分子内にシアノ基、ホルミル基、およびトリフルオロメチルチオ基という複数の反応性官能基を有しており、医農薬中間体や有機合成の構築ブロックとして特に有用です。トリフルオロメチルチオ基は高い電子求引性を示し、化合物の物理化学的性質に大きく寄与します。ホルミル基とシアノ基の存在により、さらなる誘導体化が可能で、多様な分子変換の出発物質として利用できます。この化合物の特筆すべき点は、その優れた反応性と多様な応用可能性にあります。

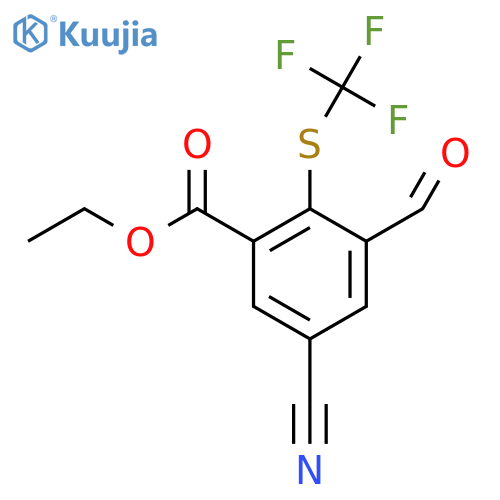

1805494-67-0 structure

商品名:Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate

CAS番号:1805494-67-0

MF:C12H8F3NO3S

メガワット:303.257032394409

CID:4956130

Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate

-

- インチ: 1S/C12H8F3NO3S/c1-2-19-11(18)9-4-7(5-16)3-8(6-17)10(9)20-12(13,14)15/h3-4,6H,2H2,1H3

- InChIKey: AHYKJWXDDFXXFT-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1C(C=O)=CC(C#N)=CC=1C(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 418

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 92.5

Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015007047-250mg |

Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate |

1805494-67-0 | 97% | 250mg |

484.80 USD | 2021-06-21 | |

| Alichem | A015007047-500mg |

Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate |

1805494-67-0 | 97% | 500mg |

855.75 USD | 2021-06-21 | |

| Alichem | A015007047-1g |

Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate |

1805494-67-0 | 97% | 1g |

1,445.30 USD | 2021-06-21 |

Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

1805494-67-0 (Ethyl 5-cyano-3-formyl-2-(trifluoromethylthio)benzoate) 関連製品

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量